

(4-Pyridyl)acetone hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Pyridyl)acetone hydrochloride

Cat. No.: B1399292

[Get Quote](#)

An In-Depth Technical Guide to **(4-Pyridyl)acetone Hydrochloride**: Properties, Structure, and Synthetic Applications

Introduction

(4-Pyridyl)acetone, and its hydrochloride salt, serves as a pivotal chemical intermediate in the fine chemical and pharmaceutical industries. Possessing a unique bifunctional structure that combines a pyridine ring and a ketone moiety, it offers versatile reactivity for the construction of complex molecular architectures.^{[1][2]} Its most prominent application is as a key building block in the synthesis of Milrinone, a selective phosphodiesterase inhibitor used for the management of heart failure.^{[3][4][5]} This guide provides a comprehensive overview of the chemical and physical properties, structure, reactivity, synthesis, and applications of **(4-Pyridyl)acetone hydrochloride**, tailored for researchers and professionals in drug development and organic synthesis.

Molecular Structure and Chemical Identity

(4-Pyridyl)acetone, systematically named 1-(pyridin-4-yl)propan-2-one, features a propan-2-one (acetone) group attached to the C4 position of a pyridine ring. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the pyridine ring. This protonation significantly influences the compound's solubility and reactivity.

The chemical identity of the free base and its hydrochloride salt are summarized below.

Identifier	(4-Pyridyl)acetone (Free Base)	(4-Pyridyl)acetone Hydrochloride
CAS Number	6304-16-1[1][2][3][6][7]	70199-62-1[6][8]
Molecular Formula	C ₈ H ₉ NO[1][2][3][4][7]	C ₈ H ₁₀ CINO[9]
Molecular Weight	135.16 g/mol [2][3][4][6]	171.62 g/mol [9]
IUPAC Name	1-(pyridin-4-yl)propan-2-one[7]	1-(pyridin-4-ium-1-yl)propan-2-one chloride
Synonyms	1-(4-Pyridinyl)-2-propanone, 4-Acetylpyridine[2][3]	1-(Pyridin-4-yl)propan-2-one hydrochloride[9]
InChI Key	ILRVKOYYFFNXDB-UHFFFAOYSA-N[7]	VEGGZQXLRRJVFN-UHFFFAOYSA-N[9]
SMILES	CC(=O)CC1=CC=NC=C1[7]	CC(=O)Cc1cc[nH+]cc1.[Cl-]

Physicochemical Properties

The physicochemical properties of (4-Pyridyl)acetone are crucial for its handling, storage, and application in synthesis. The free base is typically a liquid or low-melting solid, while the hydrochloride salt is a crystalline solid.

Property	Value (Free Base)	Value (Hydrochloride Salt)
Appearance	White to pale yellow crystalline powder or light brown to brown oil/liquid.[1][2][4]	Typically a solid powder.
Melting Point	13°C[4][10] or 45-48°C[2]	Data not consistently available.
Boiling Point	265-268°C @ 760 mmHg[2]; 143°C @ 20 mmHg[4][10]	Decomposes upon heating.
Density	~1.05-1.12 g/cm³ at 25°C[2]	Not specified.
Solubility	Soluble in ethanol, acetone, dichloromethane; slightly soluble in water.[2][3][4]	Expected to be more soluble in water and polar protic solvents.
Stability	Stable under recommended storage conditions (inert atmosphere, room temperature).[1][6]	Hygroscopic.[11]

Spectroscopic and Analytical Profile

The structure of **(4-Pyridyl)acetone hydrochloride** can be unequivocally confirmed through standard spectroscopic techniques.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.2 ppm, a singlet for the methylene protons (CH₂) adjacent to the carbonyl and pyridinium ring, and two sets of doublets in the aromatic region (typically >7.5 ppm) corresponding to the protons on the pyridinium ring.
- **¹³C NMR Spectroscopy:** The carbon NMR will exhibit a signal for the carbonyl carbon (>200 ppm), signals for the methyl and methylene carbons, and four distinct signals for the carbons of the pyridinium ring.
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1710-1725 cm⁻¹. Additional significant peaks correspond to the C=C and C=N stretching vibrations of the aromatic pyridinium ring

in the 1400-1650 cm^{-1} region.[12] The presence of the N-H bond in the hydrochloride salt will also introduce a broad absorption band.

- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of the free base will show a molecular ion peak (M^+) at $m/z = 135$, corresponding to the molecular weight of $\text{C}_8\text{H}_9\text{NO}$.

Reactivity and Chemical Behavior

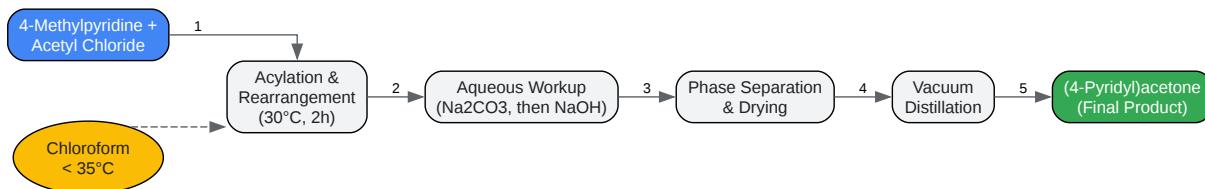
The reactivity of (4-Pyridyl)acetone is governed by its two primary functional groups:

- The Pyridine Ring: As a heterocyclic amine, the nitrogen atom is basic and readily protonated by acids to form salts like the hydrochloride. This increases water solubility and modifies the electron-withdrawing nature of the ring, impacting the reactivity of adjacent groups. The ring itself can participate in various organic reactions.
- The Ketone Group: The carbonyl group is susceptible to nucleophilic addition reactions.[1] The adjacent methylene protons are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in condensation reactions (e.g., aldol, Claisen). This dual reactivity makes it a versatile synthetic intermediate.[1]

The hydrochloride salt form is often preferred for storage and handling due to its solid nature and reduced volatility. In a reaction, the free base can be generated *in situ* by treatment with a suitable non-nucleophilic base.

Synthesis and Manufacturing

Several synthetic routes to (4-Pyridyl)acetone have been reported.[13] A common and effective laboratory-scale method involves the reaction of 4-methylpyridine (4-picoline) with acetyl chloride.[14]


Experimental Protocol: Synthesis from 4-Methylpyridine and Acetyl Chloride

This protocol is based on a reported procedure and illustrates a common synthetic pathway.[14]

- Step 1: Reaction Setup
 - To a 1000 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 4-methylpyridine (93.0 g, 1.0 mol) and chloroform (500 mL).[14]
 - Causality: Chloroform serves as the solvent. The three-neck flask setup allows for controlled addition of reagents and monitoring of the reaction temperature, which is critical for safety and yield.
- Step 2: Acylation
 - Cool the flask in an ice-water bath. Add acetyl chloride (80.0 g, 1.0 mol) dropwise, ensuring the internal temperature is maintained below 35°C.[14]
 - Causality: The reaction between 4-methylpyridine and acetyl chloride is exothermic. Slow, cooled addition prevents runaway reactions and the formation of undesirable byproducts.
- Step 3: Reaction and Rearrangement
 - After the addition is complete, warm the mixture to 30°C and stir for 2 hours.[14]
 - Causality: This step allows the initial acylation reaction to go to completion, forming an intermediate N-acetylpicolinium salt which then rearranges.
- Step 4: Basification and Workup
 - Cool the reaction mixture in an ice bath. Carefully add a saturated aqueous solution of sodium carbonate dropwise to adjust the pH to 5-7.[14]
 - Next, add 30 wt% sodium hydroxide solution (133.4 g, ~1.0 mol NaOH) and stir the mixture at 30°C for 2 hours.[14]
 - Causality: The initial neutralization with a weak base (sodium carbonate) safely quenches any remaining acetyl chloride. The subsequent addition of a strong base (NaOH) facilitates the final rearrangement and deprotonation steps to form the target product and neutralizes the HCl byproduct.
- Step 5: Isolation and Purification

- Transfer the mixture to a separatory funnel and separate the layers. Discard the aqueous layer.[14]
- Dry the organic layer over anhydrous sodium sulfate.[14]
- Filter off the drying agent and remove the solvent (chloroform) by rotary evaporation.
- Purify the resulting crude oil by vacuum distillation, collecting the fraction at 100-105°C / 200 kPa to yield the final product.[14]
- Causality: The aqueous workup removes inorganic salts. Drying with sodium sulfate removes residual water. Vacuum distillation is essential for purifying the product, as it has a high boiling point at atmospheric pressure and could decompose.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (4-Pyridyl)acetone.

Applications in Drug Development

(4-Pyridyl)acetone is a valuable precursor for a range of pharmaceuticals due to the prevalence of the pyridine scaffold in medicinal chemistry.[15]

- Milrinone Synthesis: Its primary and most well-documented use is in the industrial synthesis of Milrinone, a potent inotropic and vasodilating agent.[3][4] The structure of (4-Pyridyl)acetone provides the core pyridyl-methylene-carbonyl fragment required to construct the final drug molecule.

- Other Pharmaceutical Agents: It serves as a versatile starting material for other drug classes, including antihistamines, anti-ulcer agents, and antipsychotics that contain a substituted pyridine ring.[\[1\]](#) Its ability to undergo condensation and addition reactions allows for the facile introduction of diverse functionalities.

Safety, Handling, and Storage

(4-Pyridyl)acetone hydrochloride is classified as hazardous and requires careful handling.

- Hazard Identification:
 - Harmful if swallowed (H302).[\[11\]](#)[\[16\]](#)
 - Causes skin irritation (H315).[\[7\]](#)[\[11\]](#)[\[17\]](#)
 - Causes serious eye irritation (H319).[\[7\]](#)[\[11\]](#)[\[17\]](#)
 - May cause respiratory irritation (H335).[\[7\]](#)[\[11\]](#)[\[17\]](#)
- Safe Handling:
 - Work should be conducted in a well-ventilated area or a chemical fume hood.[\[18\]](#)[\[19\]](#)
 - Avoid breathing dust, fumes, or vapors.[\[11\]](#)[\[19\]](#)
 - Avoid contact with skin, eyes, and clothing.[\[17\]](#)[\[18\]](#)
 - Personal Protective Equipment (PPE) is mandatory: wear protective gloves, safety goggles with side-shields, and a lab coat.[\[17\]](#)[\[19\]](#)
- Storage:
 - Store in a cool, dry, and well-ventilated place.[\[17\]](#)[\[18\]](#)
 - Keep the container tightly closed to prevent moisture absorption, as the hydrochloride salt is hygroscopic.[\[11\]](#)[\[18\]](#)
 - Store under an inert atmosphere for long-term stability.[\[1\]](#)[\[6\]](#)[\[18\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Pyridyl)acetone 6304-16-1 - 杭州渚渊医药科技有限公司 [hzypharm.com]
- 2. nbino.com [nbino.com]
- 3. 4-Pyridyl acetone | 6304-16-1 [chemicalbook.com]
- 4. nbino.com [nbino.com]
- 5. Huzhou Hengyuan Biochem. Tech. Co., Ltd. -- (4-Pyridyl)acetone 6304-16-1 [hengyuanpharm.com]
- 6. 6304-16-1|(4-Pyridyl)acetone|BLD Pharm [bldpharm.com]
- 7. jk-sci.com [jk-sci.com]
- 8. (4-Pyridyl)acetone Hydrochloride CAS#: 70199-62-1 [chemicalbook.com]
- 9. (4-Pyridyl)acetone, HCl | CymitQuimica [cymitquimica.com]
- 10. 6304-16-1 Cas No. | (4-Pyridyl)acetone | Matrix Scientific [matrixscientific.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. CN103848779A - Preparation method of 1-(4-pyridyl) acetone - Google Patents [patents.google.com]
- 14. 4-Pyridyl acetone synthesis - chemicalbook [chemicalbook.com]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. (4-Pyridyl)acetone | 6304-16-1 [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. 1-(4-Pyridyl)acetone | CAS#:6304-16-1 | Chemsoc [chemsoc.com]
- 19. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [(4-Pyridyl)acetone hydrochloride chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1399292#4-pyridyl-acetone-hydrochloride-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com